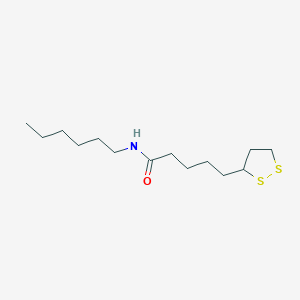
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is an organic compound characterized by the presence of a dithiolane ring and a hexylpentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.
Amidation Reaction: The hexylpentanamide chain is introduced via an amidation reaction, where the dithiolane intermediate reacts with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction of the disulfide bonds can regenerate the dithiolane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted amides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with self-healing properties.
Wirkmechanismus
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide involves its ability to undergo redox reactions. The dithiolane ring can be oxidized to form disulfide bonds, which can then be reduced back to the dithiolane form. This redox cycling is crucial for its antioxidant activity and its role in biochemical processes. The compound may target specific molecular pathways involving thiol-disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-lipoic acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar redox activity.
Thioctic acid: Another compound with a dithiolane ring, used in various biochemical applications.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is unique due to its specific hexylpentanamide chain, which imparts distinct chemical and physical properties compared to other dithiolane-containing compounds
Eigenschaften
CAS-Nummer |
920510-68-5 |
|---|---|
Molekularformel |
C14H27NOS2 |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-N-hexylpentanamide |
InChI |
InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
HSEPNJRXPWMKQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CCCCC1CCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
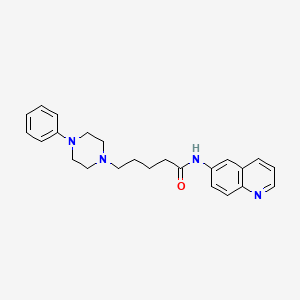

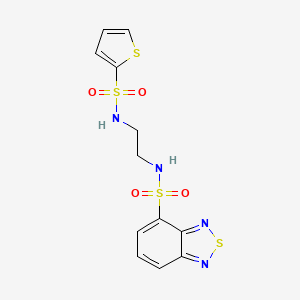
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
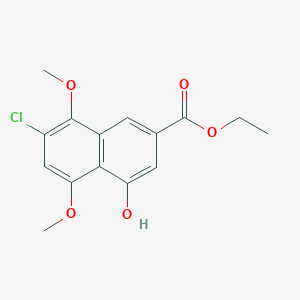
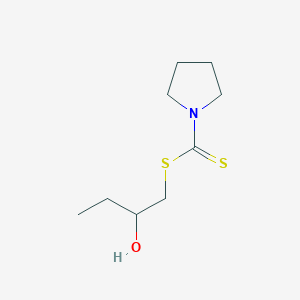
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)



